2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms . The presence of carboxylic acid (-COOH) and methyl (-CH3) groups further add to its complexity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring attached to a pyridine ring via a methylene (-CH2-) bridge . The carboxylic acid group is attached to the 3-position of the pyrrole ring, and the methyl groups are attached to the 2 and 5 positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole and pyridine rings, as well as the carboxylic acid and methyl groups . The pyrrole ring is electron-rich and can undergo electrophilic substitution reactions, while the pyridine ring can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would make it capable of forming hydrogen bonds, which could affect its solubility and boiling point .Scientific Research Applications
Supramolecular Chemistry and Molecular Recognition
Research into supramolecular capsules derived from calixpyrrole scaffolds has shown the versatility of pyrrole derivatives in constructing molecular containers that can encapsulate small molecules. Such structures have applications in sensing, molecular recognition, and potentially in drug delivery systems. The structural similarity of 2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid to calixpyrroles suggests it could be explored for similar supramolecular assemblies (Ballester, 2011).
Organic Synthesis and Fine Chemicals
The relevance of pyrrolidine and its derivatives in drug discovery highlights the importance of nitrogen heterocycles, including pyrroles, in medicinal chemistry. They serve as key scaffolds for the synthesis of biologically active compounds, demonstrating the potential utility of this compound in the synthesis of novel pharmaceuticals and bioactive molecules (Li Petri et al., 2021).
Biotechnological Applications
The metabolism of pyrroline-5-carboxylate (P5C), a closely related compound, in plant defense mechanisms against pathogens suggests a potential avenue for the exploration of pyrrole derivatives in enhancing plant resistance. This could lead to applications in agricultural biotechnology, where this compound or its derivatives might influence plant defense pathways or stress responses (Qamar et al., 2015).
Biocatalyst Inhibition
Carboxylic acids have shown to inhibit biocatalysts in microbial systems, affecting the production of biofuels and biorenewable chemicals. The carboxylic acid group in this compound may offer insights into the design of inhibitors or modulators of biocatalytic processes, potentially aiding in the development of more efficient bioproduction systems (Jarboe et al., 2013).
Mechanism of Action
Target of Action
The compound contains a pyrrole ring, which is a common structure in many biologically active compounds. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds interact with their targets through various types of chemical bonds and interactions .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect .
Result of Action
The molecular and cellular effects would depend on the compound’s targets and mode of action. Without specific information, it’s hard to predict the exact effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-12(13(16)17)10(2)15(9)8-11-5-3-4-6-14-11/h3-7H,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKMTKLRGDLEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=N2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.